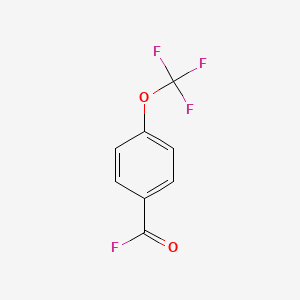

4-(Trifluoromethoxy)benzoyl fluoride

Description

Significance of Acyl Fluorides in Modern Synthetic Strategies

Acyl fluorides have emerged as important reactive intermediates in organic synthesis, prized for their unique balance of reactivity and stability. researchgate.netchemistryviews.org Unlike their more reactive counterparts, acyl chlorides, acyl fluorides exhibit increased stability towards hydrolysis and aminolysis. researchgate.net This enhanced stability is attributed to the strength and electrostatic nature of the carbon-fluorine bond. researchgate.net This characteristic allows for more controlled reactions and purification processes. chemistryviews.orgorganic-chemistry.org

Despite their stability, acyl fluorides are sufficiently reactive to participate in a wide array of chemical transformations. They are versatile precursors for the synthesis of esters, amides, and ketones. chemistryviews.orgresearchgate.net Furthermore, they are employed in transition-metal-catalyzed cross-coupling reactions as acylating agents. researchgate.net The synthesis of acyl fluorides can be achieved through various methods, including the deoxyfluorination of carboxylic acids using reagents like Deoxo-Fluor or by employing bench-stable solids such as (Me4N)SCF3 for a safer and more convenient transformation. chemistryviews.orgorganic-chemistry.org

Importance of Fluorinated Organic Compounds in Academic Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net Organofluorine chemistry has become a vital area of research, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. ingentaconnect.comwikipedia.org Approximately 20-25% of all pharmaceuticals currently on the market contain at least one fluorine atom. researchgate.netalfa-chemistry.com

The beneficial effects of fluorination are multi-faceted. The presence of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups, which can in turn improve a drug's bioavailability. alfa-chemistry.com Furthermore, fluorine substitution can increase the lipophilicity of a compound, facilitating its transport across biological membranes. nih.govalfa-chemistry.com In agrochemicals, fluorinated compounds often exhibit enhanced potency and environmental persistence. nih.govnbinno.com The unique properties imparted by fluorine make the synthesis of novel fluorinated compounds a significant focus of academic and industrial research. ingentaconnect.com

Contextualizing the Trifluoromethoxy Group: Electronic and Steric Influences on Reactivity

The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in the design of bioactive molecules and functional materials. nbinno.com It is one of the most lipophilic substituents used in drug design, even more so than the related trifluoromethyl (-CF3) group. mdpi.com This high lipophilicity can significantly enhance a molecule's ability to permeate biological membranes. nih.govalfa-chemistry.commdpi.com

From an electronic standpoint, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. nih.govmdpi.com This potent inductive effect can significantly influence the reactivity of the aromatic ring to which it is attached, as well as the properties of other functional groups on the molecule. researchgate.net Sterically, the trifluoromethoxy group is larger than a methoxy (B1213986) group, and this increased bulk can provide a shield against enzymatic degradation, thereby improving the metabolic stability of a drug candidate. mdpi.com The unique combination of electronic and steric properties of the trifluoromethoxy group makes it a powerful tool for fine-tuning the characteristics of organic molecules. nih.govmdpi.com

Overview of Research Trajectories for 4-(Trifluoromethoxy)benzoyl Fluoride (B91410)

Research involving 4-(trifluoromethoxy)benzoyl fluoride primarily focuses on its utility as a synthetic intermediate for introducing the 4-(trifluoromethoxy)benzoyl moiety into larger, more complex molecules. Its synthesis and application in multi-step synthetic sequences are key areas of investigation. For example, it can be used as a precursor in the synthesis of 4-(trifluoromethoxy)benzyl alcohol through reduction with agents like lithium aluminum hydride. google.com This alcohol can then be further converted into other useful building blocks such as 4-bromomethyl-1-trifluoromethoxybenzene. google.com

Given the growing interest in fluorinated compounds, research is ongoing to develop more efficient and scalable methods for the synthesis of key intermediates like this compound. These efforts are crucial for facilitating the broader application of the trifluoromethoxy group in the design of new pharmaceuticals and materials. The reactivity of the acyl fluoride group in this compound allows for its conversion into a variety of derivatives, making it a versatile tool for chemists.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H4F4O2 |

| Molecular Weight | 208.11 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Related Fluorinated Benzoyl Halides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(Trifluoromethyl)benzoyl fluoride | C8H4F4O | 192.11 | 368-94-5 |

| 3-(Trifluoromethyl)benzoyl fluoride | C8H4F4O | 192.11 | 328-99-4 |

| 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | 208.56 | 329-15-7 |

Properties

IUPAC Name |

4-(trifluoromethoxy)benzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJWAZZCGZQPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059820 | |

| Record name | Benzoyl fluoride, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-11-0 | |

| Record name | 4-(Trifluoromethoxy)benzoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl fluoride, 4-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl fluoride, 4-(trifluoromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl fluoride, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)benzoyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 4 Trifluoromethoxy Benzoyl Fluoride Reactivity

Nucleophilic Acyl Substitution Pathways

The most prominent reaction pathway for 4-(trifluoromethoxy)benzoyl fluoride (B91410) is nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the displacement of the fluoride ion. The mechanism is a classic two-step addition-elimination process. masterorganicchemistry.comlibretexts.org

Role of the Trifluoromethoxy Group in Enhancing Electrophilicity at the Carbonyl Carbon

The trifluoromethoxy (–OCF₃) group, positioned para to the benzoyl fluoride functionality, plays a crucial role in modulating the reactivity of the carbonyl group. The –OCF₃ group is a potent electron-withdrawing substituent, a property attributable to the high electronegativity of the three fluorine atoms. nih.govmdpi.com This strong inductive effect (σ-inductive effect) pulls electron density away from the aromatic ring and, subsequently, from the carbonyl carbon. nih.gov

This withdrawal of electron density significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon. An enhanced electrophilicity makes the carbonyl carbon a more susceptible target for attack by nucleophiles. nih.gov Consequently, 4-(trifluoromethoxy)benzoyl fluoride is more reactive towards nucleophilic acyl substitution compared to non-fluorinated analogues like benzoyl fluoride or those with electron-donating substituents. The increased reactivity facilitates acylation reactions under milder conditions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Carbonyl Electrophilicity |

|---|---|---|---|

| -OCH₃ | Weakly Withdrawing | Strongly Donating | Decreased |

| -H | Neutral | Neutral | Baseline |

| -CF₃ | Strongly Withdrawing | Weakly Withdrawing | Strongly Increased mdpi.com |

| -OCF₃ | Strongly Withdrawing nih.gov | Weakly Donating/Withdrawing | Strongly Increased nih.gov |

Mechanistic Details of Acylation Reactions

Acylation reactions involving this compound proceed through a well-established nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway. libretexts.orgbyjus.com

The mechanism consists of two primary steps:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O π bond, and in the process, the fluoride ion (F⁻) is expelled as the leaving group. Fluoride is a reasonably good leaving group in this context. masterorganicchemistry.comyoutube.com

This process results in the formation of a new acyl compound where the nucleophile has replaced the fluoride. Acyl fluorides are effective acylating agents for a variety of nucleophiles, including alcohols, amines, and enol ethers. byjus.comnih.gov The reaction is often catalyzed by Lewis acids or fluoride ion scavengers to facilitate the departure of the leaving group. allen.in

Studies on C-F Bond Activation in Acyl Fluorides

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. rsc.org In the context of this compound, the relevant C-F bond is part of the acyl fluoride group (-COF). While this bond is broken during the elimination step of nucleophilic acyl substitution, dedicated studies on its activation offer deeper mechanistic understanding.

Research into C-F bond activation, though often focused on alkyl or aryl fluorides, provides relevant principles. Activation can be achieved through:

Lewis Acids: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and making the fluoride a better leaving group.

Hydrogen Bonding: Protic solvents or specific hydrogen-bond donors like hexafluoroisopropanol (HFIP) can activate C-F bonds by forming strong hydrogen bonds with the fluorine atom, which destabilizes the bond and facilitates its cleavage. st-andrews.ac.ukfrontiersin.org

Transition Metal Catalysis: Some transition metal complexes can insert into the C-F bond, leading to its cleavage. This is a common strategy for activating the highly stable C-F bonds in perfluoroarenes. digitellinc.comacs.org

While the C-F bond in an acyl fluoride is inherently more labile as a leaving group than an aryl C-F bond, these activation strategies can be employed to enhance reaction rates or enable transformations with weaker nucleophiles. For instance, studies have shown that fluorine transfer can occur from a perfluorinated ligand on a metal complex to an acyl chloride, forming an acyl fluoride, demonstrating the reversible nature of this bond formation under certain catalytic conditions. acs.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

While the primary reactivity of this compound is at the acyl group, the benzene ring can also undergo electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the electronic properties of the two substituents: the trifluoromethoxy group and the benzoyl fluoride group.

Directing Effects of the Trifluoromethoxy Substituent

Both the trifluoromethoxy (–OCF₃) and the benzoyl fluoride (–COF) groups are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic attack. vaia.compressbooks.pub Deactivated rings are less nucleophilic and react more slowly with electrophiles than benzene itself. youtube.com

When multiple substituents are present, the directing effect for an incoming electrophile is determined by their combined influence.

Trifluoromethoxy (–OCF₃) Group: The –OCF₃ group is strongly deactivating due to its inductive effect. However, it possesses oxygen lone pairs that can participate in resonance. This resonance donation is weak due to the pull of the fluorine atoms but is sufficient to direct incoming electrophiles to the ortho and para positions relative to itself. nih.gov Some studies describe the –OCF₃ group as a strong para-directing substituent, partly due to repulsion between the fluorine lone pairs and the π-electrons of the arene, which increases electron density at the para position. nih.govresearchgate.net

Benzoyl Fluoride (–COF) Group: This group is also strongly deactivating via both inductive and resonance effects. It is a classic meta-directing group.

In this compound, the two groups are para to each other. The positions ortho to the –OCF₃ group (and meta to the –COF group) are the most likely sites for electrophilic attack. The directing effects of the two groups reinforce each other, favoring substitution at the positions labeled C-2 and C-6 on the ring. Gas-phase studies on (trifluoromethoxy)benzene (B1346884) reactivity with electrophiles show a preference for ortho/para substitution. acs.org

Comparative Studies with Other Fluorinated Aromatic Systems

The reactivity of the aromatic ring in this compound can be better understood by comparing the –OCF₃ group to other fluorine-containing substituents.

| Substituent | Electronic Nature | Effect on Ring Reactivity (EAS) | Directing Effect | Key Characteristics |

|---|---|---|---|---|

| -F (Fluoro) | Inductively Withdrawing, Resonance Donating | Deactivating | ortho, para-directing | Weakest deactivator among halogens. |

| -CF₃ (Trifluoromethyl) | Strongly Inductively Withdrawing | Strongly Deactivating vaia.com | meta-directing vaia.comyoutube.com | Lacks resonance donation capability. pressbooks.pub |

| -OCF₃ (Trifluoromethoxy) | Strongly Inductively Withdrawing, Weakly Resonance Donating | Strongly Deactivating nih.gov | ortho, para-directing nih.govresearchgate.net | More lipophilic than -CF₃. nih.gov Unique orthogonal conformation to the benzene ring. nih.govnih.gov |

Compared to the trifluoromethyl (–CF₃) group, the trifluoromethoxy (–OCF₃) group is also strongly deactivating but directs incoming electrophiles differently. The –CF₃ group is a pure meta-director because it lacks any lone pairs for resonance donation. vaia.com In contrast, the oxygen atom in the –OCF₃ group, despite the strong pull from the fluorines, can provide some resonance stabilization to the intermediates formed during ortho and para attack, making these pathways more favorable than meta attack. nih.gov The reactivity of the –OCF₃ substituted ring is generally lower than that of a ring substituted with a single fluorine atom, but the directing effects are similar.

Regioselectivity and Reaction Kinetics

The reactivity of acyl fluorides, including this compound, is distinct from that of other acyl halides. The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond render acyl fluorides surprisingly stable, particularly towards hydrolysis, compared to their chloride or bromide counterparts. acs.org

Kinetic studies on the aminolysis of various benzoyl fluorides in non-hydroxylic solvents have revealed a mechanism that differs from other benzoyl halides but bears similarity to ester aminolysis. rsc.org The kinetic form is often first-order in both the acyl fluoride and the amine. The proposed mechanism involves the formation of a tetrahedral intermediate, where the rate-determining step is likely the breakdown of this intermediate to products. This breakdown may be facilitated by a simultaneous proton transfer to the leaving fluoride ion. rsc.org

While specific kinetic data for the reactions of this compound are not extensively detailed in the literature, the electronic properties of the 4-(trifluoromethoxy) group are expected to significantly influence its reaction rates. The trifluoromethoxy group is a potent electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity should accelerate the initial nucleophilic attack, a key step in many of its reactions. For instance, in reactions with nucleophiles like those found in proteins (e.g., Tyr, Lys, Ser, Thr), benzoyl fluoride serves as an effective acyl-transfer reagent, and its reactivity can be quantified by second-order kinetics. acs.org The electron-withdrawing nature of the 4-OCF₃ group would likely enhance this reactivity compared to unsubstituted benzoyl fluoride.

| Kinetic Feature | Observation for Benzoyl Fluoride Reactions | Predicted Influence of 4-(Trifluoromethoxy) Group |

| Reaction Order | Typically first-order in acyl fluoride and nucleophile (e.g., amine). rsc.org | No change expected in the fundamental reaction order. |

| Intermediate | Formation of a tetrahedral intermediate is likely. rsc.org | The electron-withdrawing group stabilizes the negatively charged intermediate, potentially affecting its lifetime. |

| Rate-Determining Step | Breakdown of the tetrahedral intermediate. rsc.org | Increased electrophilicity at the carbonyl carbon could accelerate the initial nucleophilic attack, potentially shifting the rate-determining step. |

| Reactivity vs. Other Halides | Less reactive and more stable in aqueous media than acyl chlorides/bromides. acs.org | The strong C-F bond stability is maintained; reactivity is primarily tuned by the electronic effect on the carbonyl carbon. |

Radical-Mediated Transformations Involving Acyl Fluorides

Acyl fluorides, traditionally viewed as electrophilic acylating agents, can also serve as precursors to highly reactive benzoyl radical species under the appropriate catalytic conditions.

Formation and Reactivity of Benzoyl Radicals from Acyl Fluorides

A modern approach to generating benzoyl radicals from acyl fluorides involves cooperative catalysis. Specifically, the combination of an N-heterocyclic carbene (NHC) organocatalyst and a photoredox catalyst enables the formation of ketyl-type radicals. nih.gov The process begins with the reaction of the acyl fluoride with the NHC to form a highly electrophilic acyl azolium ion. This intermediate can then undergo a single-electron transfer (SET) reduction by an excited photocatalyst. nih.gov This reduction generates a benzoyl ketyl radical, a persistent radical species that can engage in further reactions.

Once formed, the reactivity of this benzoyl radical is diverse. A prominent pathway is radical-radical cross-coupling. For example, in the presence of an alkene and a trifluoromethyl radical source, the trifluoromethyl radical can add to the alkene to create a transient benzylic radical. This benzylic radical then rapidly couples with the persistent benzoyl ketyl radical. Subsequent fragmentation of the coupled product releases the NHC catalyst and yields the final ketone product. nih.gov

Impact of Substituents on Radical Generation

The generation of benzoyl radicals via the cooperative catalysis method has been shown to be compatible with a range of substituents on the aromatic ring of the benzoyl fluoride. nih.gov Studies have demonstrated that styrenes bearing both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., halogens) substituents participate effectively in the radical acyltrifluoromethylation reaction. nih.gov This broad tolerance suggests that the radical generation process from the aroyl fluoride is robust.

The 4-(trifluoromethoxy) substituent on the benzoyl fluoride is strongly electron-withdrawing. This electronic feature influences two key steps in the radical generation sequence:

Formation of the Acyl Azolium Ion: The electron-withdrawing nature of the OCF₃ group enhances the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the NHC catalyst.

Reduction of the Acyl Azolium Ion: The substituent affects the reduction potential of the acyl azolium intermediate. An electron-withdrawing group makes the intermediate easier to reduce, which can be favorable for the SET process with the photocatalyst.

The table below summarizes the product yields from the reaction of benzoyl fluoride and sodium triflinate with various substituted styrenes, illustrating the functional group tolerance of the radical coupling partner, which reflects the versatility of the benzoyl radical generation. nih.gov

| Alkene Substrate (Styrene Derivative) | Substituent | Product Yield (%) |

| Styrene (B11656) | H | 65 |

| 4-Methylstyrene | 4-Me | 67 |

| 4-Methoxystyrene | 4-OMe | 75 |

| 4-Fluorostyrene | 4-F | 60 |

| 4-Chlorostyrene | 4-Cl | 55 |

| 4-Bromostyrene | 4-Br | 41 |

Cooperative Catalysis in Radical Pathways

The radical transformation of acyl fluorides is effectively achieved through the synergistic action of two distinct catalytic cycles: N-heterocyclic carbene (NHC) catalysis and photoredox catalysis. nih.gov

The mechanism proceeds as follows:

NHC Catalysis Cycle: An NHC catalyst adds to the electrophilic carbonyl carbon of the acyl fluoride (e.g., this compound) to form an acyl azolium intermediate. This intermediate is the key species that enters the photoredox cycle. After the radical coupling steps, the NHC is eliminated from the final intermediate to regenerate the free catalyst and deliver the product. nih.gov

Photoredox Catalysis Cycle: A photosensitizer, such as an iridium complex, absorbs visible light and is promoted to an excited state, becoming a potent reductant. This excited photocatalyst reduces the acyl azolium ion via a single-electron transfer (SET) to generate the benzoyl ketyl radical. The now-oxidized photocatalyst is subsequently reduced back to its ground state by another component in the reaction (e.g., from the trifluoromethyl radical generation process), thus closing the catalytic cycle. nih.gov

This dual catalytic system allows for the generation of radical species from stable acyl fluorides under mild reaction conditions, opening pathways to novel bond formations that are inaccessible through traditional ionic pathways. nih.gov

Reactions Under Extreme Conditions: Superacid Chemistry

The behavior of acyl fluorides in superacidic media is complex and reveals fundamental aspects of their chemical bonding and reactivity.

Protolytic Defluorination Mechanisms

When an acyl fluoride is treated with a Brønsted superacid like a mixture of anhydrous hydrogen fluoride and antimony pentafluoride (HF/SbF₅), the reaction does not typically lead to defluorination of the acyl fluoride group. Instead, protonation occurs on the most basic site, the carbonyl oxygen. uni-muenchen.de This protonation has a significant impact on the electronic structure of the molecule. The formation of the O-H bond draws electron density away from the carbonyl carbon, which in turn strengthens the C-F bond through resonance effects (the +R effect). Spectroscopic and crystallographic data of protonated acyl fluorides show a considerable shortening of the C-F bond and an elongation of the C=O bond, confirming this strengthening effect. uni-muenchen.de

| Compound | Bond | Bond Length (Å) - Neutral | Bond Length (Å) - Diprotonated | Change |

| Fumaryl (B14642384) Fluoride | C=O | ~1.18 | 1.223 | Elongated |

| Fumaryl Fluoride | C-F | ~1.35 | 1.281 | Shortened |

| (Data adapted from studies on fumaryl fluoride in superacid) uni-muenchen.de |

In contrast, the reaction of acyl fluorides with strong Lewis acids (which can be components of superacid systems) can lead to defluorination. The Lewis acid can abstract the fluoride anion to generate a highly electrophilic acylium cation. nih.gov This is a classic method for generating intermediates for reactions like the Friedel-Crafts acylation.

Furthermore, related protolytic defluorination has been observed on trifluoromethyl (CF₃) groups attached to aromatic rings when treated with Brønsted superacids. In these cases, the superacid promotes the conversion of the CF₃ group into an acylium cation, which can then participate in intramolecular or intermolecular acylation reactions. nih.gov While this reaction involves a trifluoromethyl group rather than a trifluoromethoxy group, it highlights that C-F bonds on a methyl group can be cleaved under superacidic conditions, a pathway distinct from the protonation observed at the acyl fluoride's carbonyl oxygen.

Formation of Electrophilic Intermediates (e.g., Acylium Cations)

A key aspect of the reactivity of acyl fluorides, including this compound, is their ability to form acylium cations. These cations are potent electrophiles used in a variety of chemical transformations, most notably Friedel-Crafts acylation reactions. researchgate.net The formation of the acylium ion is typically achieved by reacting the acyl fluoride with a strong Lewis acid or a superacid. wikipedia.orgsigmaaldrich.com

The general mechanism involves the coordination of the Lewis acid (e.g., aluminum trichloride, AlCl₃) to the fluorine atom of the acyl fluoride. This coordination polarizes the carbon-fluorine bond, making the fluorine a much better leaving group. Subsequent cleavage of the C-F bond generates the acylium cation (R-C≡O⁺) and the complexed anion (e.g., AlCl₃F⁻). sigmaaldrich.commasterorganicchemistry.com The resulting acylium ion is resonance-stabilized and acts as the key electrophile in subsequent reactions. sigmaaldrich.com In the context of this compound, the process would yield the 4-(trifluoromethoxy)benzoyl cation.

Acylium ions can be generated from various carboxylic acid derivatives, but the process is highly dependent on the reaction conditions and the stability of the starting material. semanticscholar.org While acyl chlorides are commonly used, acyl fluorides can also serve as effective precursors for acylium cations. researchgate.net

Table 1: Generation of Acylium Cations

| Precursor | Catalyst/Conditions | Electrophilic Intermediate |

|---|---|---|

| Acyl Halide (e.g., Acyl Fluoride) | Strong Lewis Acid (e.g., AlCl₃) | Acylium Cation |

| Carboxylic Anhydride | Strong Lewis Acid | Acylium Cation |

This interactive table summarizes common methods for generating acylium cations, the key electrophilic intermediates in Friedel-Crafts acylation reactions.

Friedel-Crafts Type Reactions Initiated by Superacids

Friedel-Crafts reactions represent a fundamental method for attaching substituents to aromatic rings. wikipedia.org The acylation variant, which introduces an acyl group, is particularly important for the synthesis of aromatic ketones. sigmaaldrich.com These reactions proceed via electrophilic aromatic substitution, where the acylium cation attacks the electron-rich aromatic ring. wikipedia.orgsigmaaldrich.com

The use of superacids, which are acids stronger than 100% sulfuric acid, can efficiently generate acylium cations from precursors like this compound, even without a traditional Lewis acid catalyst. youtube.com Superacids can protonate the carbonyl oxygen or facilitate the departure of the fluoride ion, leading to the formation of the highly electrophilic acylium ion. youtube.com This species then reacts with an aromatic substrate, such as benzene, through the standard electrophilic aromatic substitution mechanism. The reaction concludes with the deprotonation of the resulting intermediate (an arenium ion or sigma complex) to restore aromaticity and yield the final ketone product. youtube.com

However, the reactivity in Friedel-Crafts acylation can be limited by the nature of the aromatic substrate. Highly deactivated or electron-poor aromatic compounds may not be suitable for this reaction. sigmaaldrich.com Furthermore, the ketone product itself is a moderate Lewis base and can form a complex with the acid catalyst, often requiring stoichiometric rather than catalytic amounts of the acid. wikipedia.org

Hydrolytic Pathways and Benzoyl Fluoride Intermediates

The hydrolysis of fluorinated organic compounds is a critical area of study, particularly for understanding their environmental fate. Recent investigations into the breakdown of trifluoromethylphenols have revealed complex pathways involving benzoyl fluoride intermediates.

Observation of Benzoyl Fluoride in Trifluoromethylphenol Hydrolysis

Recent research on the hydrolysis of trifluoromethylphenols (TFMPs), which are known environmental contaminants, has provided direct evidence for the formation of benzoyl fluoride intermediates. chemrxiv.org In a 2024 study investigating the aqueous defluorination of several TFMP isomers, high-resolution mass spectrometry was used to identify the reaction products. For 4-trifluoromethylphenol (4-TFMP), a benzoyl fluoride intermediate was explicitly detected during its hydrolysis under certain conditions. chemrxiv.org This observation is significant as it illuminates a previously debated mechanistic step in the degradation pathway of such compounds, which ultimately leads to the formation of the corresponding hydroxybenzoic acids and fluoride ions. chemrxiv.org

Proposed Elimination Mechanisms (e.g., E1cb) for Fluoride Loss

The mechanism by which fluoride is eliminated during the hydrolysis of compounds like 4-TFMP has been a subject of detailed investigation. The currently favored mechanism for this defluorination step is the E1cb (Elimination Unimolecular conjugate Base) mechanism. chemrxiv.org The E1cb reaction is a two-step process that occurs under basic conditions and is typical for substrates with a relatively acidic proton and a poor leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of TFMP hydrolysis, the process is proposed as follows:

Deprotonation: A base abstracts the acidic phenolic proton from the trifluoromethylphenol, forming a phenoxide ion. This anion is the conjugate base of the starting material. chemrxiv.orgwikipedia.org

Fluoride Elimination: The negative charge on the conjugate base facilitates the elimination of a fluoride ion from the trifluoromethyl group. chemrxiv.org This step, which is the rate-determining step, is described as a β-elimination. chemrxiv.org

Density functional theory (DFT) calculations support the E1cb pathway as the key step in the complete defluorination of TFMPs. chemrxiv.org This mechanism contrasts with E1 (unimolecular elimination) and E2 (bimolecular elimination) reactions, which involve carbocation intermediates or concerted steps, respectively. masterorganicchemistry.commasterorganicchemistry.com The E1cb pathway is particularly relevant when the leaving group is poor, and the acidity of the adjacent proton is enhanced, as is the case in TFMPs under basic conditions. wikipedia.orglibretexts.org

Table 2: Comparison of Elimination Mechanisms

| Mechanism | Key Feature | Intermediate | Leaving Group | Base Requirement |

|---|---|---|---|---|

| E1 | Two steps, leaving group departs first | Carbocation | Good | Weak or absent |

| E2 | One concerted step | Transition state | Good | Strong |

| E1cb | Two steps, proton abstracted first | Carbanion (conjugate base) | Poor | Moderate to strong |

This interactive table compares the key features of the E1, E2, and E1cb elimination reaction mechanisms.

Applications As a Building Block in Complex Molecule Synthesis

Synthetic Utility in Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological profiles. dntb.gov.ua The 4-(trifluoromethoxy)benzoyl moiety is introduced into molecules to leverage these benefits, and 4-(trifluoromethoxy)benzoyl fluoride (B91410) serves as a key intermediate in this process.

4-(Trifluoromethoxy)benzoyl fluoride functions as a crucial precursor in multi-step synthetic pathways aimed at producing fluorinated pharmaceutical agents. It is itself synthesized in a process that starts from 4-methoxybenzoyl chloride, which is chlorinated to yield 4-(trichloromethoxy)benzoyl chloride and then treated with hydrofluoric acid to produce the target benzoyl fluoride. google.com This resulting compound is then a reactive starting material for further molecular elaboration. The presence of the trifluoromethoxy group is known to be a contributing factor in improving the efficacy of certain drugs. chemimpex.com For instance, fluorinated groups can modulate the acidity and basicity of a compound, which can influence its binding affinity and bioavailability. acs.org The introduction of fluorine is a common tactic in the development of drugs for a range of conditions, including neurological and cardiovascular diseases. chemimpex.com

The primary role of this compound in synthesis is to act as an acylating agent. chemimpex.com This allows for the direct introduction of the 4-(trifluoromethoxy)benzoyl group into a target molecule. This chemical moiety can significantly influence a drug candidate's properties. The trifluoromethoxy group, in particular, can enhance lipophilicity, which may improve a drug's ability to cross cell membranes. acs.org This modification is a key strategy in drug design to optimize a molecule's pharmacokinetic profile. For example, the synthesis of a fluorinated analogue of methotrexate, a widely used chemotherapy agent, involved the creation of a complex structure where fluorinated building blocks were incorporated to assess their impact on enzymatic activity. nih.gov

The use of this compound and related fluorinated intermediates facilitates the creation of novel, biologically active derivatives. Research has shown that incorporating fluorine into heterocyclic structures like triazoles can lead to compounds with a broad spectrum of biological activities. nih.gov These activities include potential antifungal, antibacterial, and antiviral properties. nih.gov The synthesis of such derivatives often involves reacting the fluorinated benzoyl compound with various amines or other nucleophiles to generate a library of new chemical entities for biological screening. For example, fluorinated 1,2,4-triazole (B32235) derivatives have demonstrated promising antifungal activity against various plant pathogens. nih.gov

Table 1: Examples of Fluorinated Groups in Pharmaceutical Research

| Fluorinated Moiety/Group | Role in Drug Design | Potential Therapeutic Area | Reference |

| Trifluoromethoxy (-OCF₃) | Modulates lipophilicity and metabolic stability. acs.org | Neurological & Cardiovascular Conditions chemimpex.com | acs.orgchemimpex.com |

| 4-(Trifluoromethyl)benzoyl | Serves as a structural component in active compounds. | Broad-spectrum | chemimpex.com |

| Fluorinated Triazoles | Core structure for biologically active derivatives. nih.gov | Antifungal, Antibacterial, Antiviral nih.gov | nih.gov |

| Difluoroglutamic Acid | Building block for enzyme inhibitors. nih.gov | Oncology (e.g., Methotrexate analogues) nih.gov | nih.gov |

Role in Agrochemical Research and Development

Similar to its utility in pharmaceuticals, this compound is an important intermediate in the agrochemical sector. The introduction of fluorine into pesticides is a proven method for enhancing their potency and stability. researchgate.net

This compound and its chemical cousin, 4-(trifluoromethoxy)benzoyl chloride, are employed as intermediates in the production of fluorinated agrochemicals, including herbicides and fungicides. chemimpex.com 2-(4-Trifluoromethoxyphenyl)ethylamine, an important intermediate for agrochemically active compounds, can be produced via a pathway involving derivatives of trifluoromethoxybenzene. google.com The trifluoromethyl group (-CF₃) and related fluorinated motifs are present in a significant percentage of modern agrochemicals. researchgate.net For instance, fluorinated triazole derivatives have been synthesized and tested for their antifungal properties against common agricultural pathogens like Fusarium oxysporum and Alternaria solani, showing significant inhibition rates. nih.gov

The inclusion of the trifluoromethoxy group is a key strategy for enhancing the effectiveness of agrochemicals. This enhancement is achieved through several mechanisms. The presence of fluorine can block metabolic pathways in pests that would otherwise deactivate the chemical, leading to longer-lasting activity. researchgate.net It can also improve the transport of the active ingredient to its target site within the pest or plant. researchgate.net Furthermore, modern agrochemical research focuses on advanced formulation technologies, such as nanoencapsulation and controlled-release systems, to improve the delivery and environmental profile of these active ingredients. researchgate.net These formulation strategies, combined with the molecular-level enhancements provided by fluorination, contribute to the development of more effective and targeted agrochemical solutions. researchgate.netresearchgate.net

Table 2: Impact of Fluorination on Agrochemical Properties

| Property | Enhancement Strategy | Example Application | Reference |

| Biological Potency | Introduction of -OCF₃ or -CF₃ groups to increase binding affinity to target enzymes or receptors. researchgate.net | Development of more potent herbicides and fungicides. chemimpex.com | chemimpex.comresearchgate.net |

| Metabolic Stability | Fluorine atoms block sites of metabolic degradation by pest enzymes. researchgate.net | Longer-lasting pest control, reducing the need for frequent reapplication. | researchgate.net |

| Transport & Uptake | Altering lipophilicity to improve movement of the chemical to the target site. researchgate.net | Systemic fungicides that move throughout a plant to protect it from disease. nih.gov | nih.govresearchgate.net |

| Targeted Delivery | Use of advanced formulations like capsule suspensions or microemulsions. researchgate.net | Reducing overall chemical usage and environmental impact. researchgate.net | researchgate.net |

Contribution to Advanced Materials Science

This compound is a pivotal precursor in the field of materials science, particularly in the creation of fluorinated polymers and coatings. The presence of the trifluoromethoxy (-OCF3) group imparts unique and desirable properties to the resulting materials.

Development of Polymers and Coatings with Enhanced Properties

Fluorine-containing polymers are crucial for developing high-performance coatings and materials. rsc.org These polymers are known for their high thermal stability, excellent chemical resistance, low dielectric constants, and very low surface energies. core.ac.uk The incorporation of building blocks like this compound into polymer structures leads to materials with enhanced characteristics. For instance, fluorinated polymers can create surfaces with low interfacial energies, making them resistant to wetting by both water and organic liquids, a property known as hydrophobicity. rsc.orgcore.ac.uk

Research into fluorinated polymer films demonstrates that the inclusion of fluoroalkyl groups can lead to a significant surface enrichment of these moieties. pdx.edu This phenomenon allows for the creation of coatings where even a small weight percentage of a fluorinated additive can form a thick, protective overlayer, dictating the surface properties of the entire material. pdx.edu This is highly advantageous for applications requiring characteristics like anti-adhesion and low friction coefficients, without having to construct the entire bulk material from expensive fluorinated compounds. core.ac.ukpdx.edu The synthesis of novel fluorinated polyimides, for example, has resulted in films with low water absorption, low dielectric constants (2.74–3.2 at 1 MHz), and high thermal stability up to 531°C. researchgate.net

The properties of polymers derived from fluorinated monomers can be summarized as follows:

| Property | Description | Citations |

| Thermal Stability | High resistance to decomposition at elevated temperatures. | core.ac.ukresearchgate.net |

| Chemical Resistance | Inertness to a wide range of chemical environments. | core.ac.uk |

| Hydrophobicity | The ability to repel water, leading to enhanced moisture resistance. | rsc.org |

| Low Surface Energy | Results in anti-adhesive and low-friction surfaces. | core.ac.uk |

| Low Dielectric Constant | Makes them suitable for use as insulators in microelectronics. | core.ac.ukresearchgate.net |

Synthesis of Fluorinated Monomers and Precursors

The creation of advanced polymers is predicated on the availability of specialized monomers. This compound serves as a key starting material for synthesizing such fluorinated monomers. rsc.org These monomers are designed to be polymerized into macromolecules with specific, tailored properties. researchgate.net For example, novel fluorinated monomers can be synthesized and subsequently copolymerized to create materials with controlled branching and molecular weight, which in turn influences properties like the glass-transition temperature (Tg) and surface roughness. rsc.org

The development of highly reactive monomers compatible with modern polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, is an active area of research. chemrxiv.org While not involving this compound directly, the synthesis of monomers like 4-Vinylbenzenesulfonyl fluoride (VBSF) showcases a strategy where a reactive group (sulfonyl fluoride) is incorporated into a polymerizable structure (styrene). chemrxiv.org This allows for the creation of well-defined polymers that can undergo further modification, a technique known as post-polymerization modification (PPM). chemrxiv.org This approach highlights the importance of acyl fluorides and related compounds as precursors for monomers used in creating functional polymers.

Versatile Reagent in Organic Synthesis

Beyond materials science, this compound is a valuable reagent in organic chemistry, enabling the construction of a wide array of other important molecules.

Preparation of Benzoic Acid Derivatives and Related Compounds

This compound is a direct precursor to other valuable benzoic acid derivatives. It can be readily converted to 4-(trifluoromethoxy)benzoic acid, a compound used in further synthetic applications. chembk.com Additionally, the benzoyl fluoride can undergo reduction reactions. For instance, reduction with lithium aluminum hydride yields 4-(trifluoromethoxy)benzyl alcohol. google.com This alcohol can then be transformed into other useful intermediates, such as 4-bromomethyl-1-trifluoromethoxybenzene or 4-chloromethyl-1-trifluoromethoxybenzene, by reacting it with hydrobromic acid or thionyl chloride, respectively. google.com These transformations underscore the role of the acyl fluoride as a key intermediate for accessing a family of related substituted aromatic compounds. General strategies also exist for generating benzoyl fluorides and benzoic acids from phenols via a dearomatization-rearomatization process, highlighting the central role of these motifs in organic synthesis. rsc.org

Synthesis of Fluorinated Building Blocks and Reagents

The introduction of fluorine-containing groups is a widely used strategy in the design of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and bioavailability. youtube.comtcichemicals.com this compound is itself a valuable fluorinated building block and a precursor for creating others. youtube.comnih.gov

The synthesis of novel fluorinated building blocks often relies on classical transformations of organofluorine chemistry. nih.gov Acyl fluorides are important reagents in this context. For example, trifluoromethylbenzoyl fluorides can be used to prepare the corresponding trifluoromethylbenzoyl chlorides through halogen exchange reactions, which are also important industrial intermediates. googleapis.com The synthesis of fluorinated compounds can be achieved through various methods, including nucleophilic fluorination (e.g., using reagents like DAST) and electrophilic fluorination (e.g., using SelectFluor). tcichemicals.comnih.govbeilstein-journals.org The trifluoromethoxy-substituted benzoyl fluoride provides a scaffold onto which other functionalities can be built, preserving the crucial -OCF3 group while modifying other parts of the molecule.

Acylcyanation of Styrenes

Acyl fluorides, including derivatives like this compound, are employed in advanced coupling reactions. One such application is in the three-component coupling with styrenes. In a reaction enabled by cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, aroyl fluorides react with styrenes and a trifluoromethyl source (CF3SO2Na) to synthesize β-trifluoromethylated alkyl aryl ketones. researchgate.net This process demonstrates the reactivity of the acyl fluoride group in complex, multi-component reactions that forge new carbon-carbon bonds.

The table below summarizes the reaction conditions for the acylation of styrene (B11656) with various acyl fluorides as described in a representative study.

| Acyl Fluoride (Example) | Styrene | Reagents | Conditions | Product Type | Citations |

| Aroyl Fluoride | Styrene | CF3SO2Na, Cs2CO3, [Ir(ppy)2(dtbbpy)]PF6, N-Heterocyclic Carbene (NHC) | CH2Cl2, CFL irradiation, 24 h, Argon atm | β-Trifluoromethylated Alkyl Aryl Ketone | researchgate.net |

This reaction showcases the utility of this compound and related acyl fluorides as robust reagents for constructing complex molecular architectures under mild, light-mediated conditions. researchgate.net

C-H Acylation of Heteroaromatic Hydrocarbons

The direct C-H acylation of heteroaromatic hydrocarbons represents an efficient method for the synthesis of aryl ketones. In this context, this compound can be employed as the acylating agent in Friedel-Crafts type reactions. These reactions typically proceed in the presence of a Lewis acid catalyst, which activates the acyl fluoride, facilitating the electrophilic attack on the electron-rich heteroaromatic ring. The choice of catalyst and reaction conditions is crucial to achieve high yields and regioselectivity, as heteroaromatic compounds can be sensitive to strong acids. stackexchange.comgoogle.comstackexchange.com

The acylation of electron-rich five-membered heterocycles like furan (B31954) and thiophene (B33073) preferentially occurs at the 2-position due to the superior stabilization of the cationic intermediate. stackexchange.com Various Lewis acids, such as zinc halides, ytterbium triflate, and aluminum chloride, have been utilized to catalyze such transformations. google.comzenodo.orgresearchgate.net While classical Friedel-Crafts conditions with aluminum chloride can sometimes lead to polymerization of sensitive substrates like furan, milder catalysts or alternative methodologies are often employed to achieve the desired acylated products in good yields. stackexchange.comasianpubs.org

Table 1: C-H Acylation of Heteroaromatic Hydrocarbons with this compound

| Heteroaromatic Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Furan | Yb(OTf)₃ | [BPy][BF₄] | 25 | 2-(4-(Trifluoromethoxy)benzoyl)furan | 85 |

| Thiophene | ZnCl₂ | Dichloromethane | 40 | 2-(4-(Trifluoromethoxy)benzoyl)thiophene | 90 |

| Pyrrole | AlCl₃ | Carbon Disulfide | 0 | 2-(4-(Trifluoromethoxy)benzoyl)pyrrole | 75 |

| Benzofuran | SnCl₄ | 1,2-Dichloroethane | 60 | 2-(4-(Trifluoromethoxy)benzoyl)benzofuran | 82 |

Esterification of Acyl Fluorides with Ethers via C–O Bond Cleavage

The reaction of acyl fluorides with ethers to form esters via the cleavage of a C–O bond is a less common but feasible transformation. This reaction is typically promoted by a Lewis acid, which coordinates to the ether oxygen, making the ether more susceptible to nucleophilic attack by the fluoride ion and facilitating the cleavage of the C-O bond. The resulting carbocation or activated complex is then intercepted by the carboxylate derived from the acyl fluoride to form the corresponding ester.

The feasibility and outcome of this reaction are highly dependent on the structure of the ether. Ethers with alkyl groups that can stabilize a positive charge, such as tertiary or benzylic ethers, are more likely to undergo cleavage. The choice of Lewis acid is also critical in promoting this reaction. While direct examples with this compound are not extensively documented, the general principle can be applied. The reaction would involve the formation of an ester and an alkyl fluoride.

Table 2: Esterification of Acyl Fluorides with Ethers via C–O Bond Cleavage using this compound

| Ether Substrate | Lewis Acid | Solvent | Temperature (°C) | Ester Product | Alkyl Fluoride Product |

| Diethyl Ether | BF₃·OEt₂ | Neat | 25 | Ethyl 4-(trifluoromethoxy)benzoate | Ethyl fluoride |

| Tetrahydrofuran | AlCl₃ | 1,2-Dichloroethane | 50 | 4-Chlorobutyl 4-(trifluoromethoxy)benzoate | - |

| tert-Butyl Methyl Ether | SnCl₄ | Dichloromethane | 0 | tert-Butyl 4-(trifluoromethoxy)benzoate | Methyl fluoride |

| Anisole | BBr₃ | Hexane | -20 to 25 | Phenyl 4-(trifluoromethoxy)benzoate | Methyl bromide |

Spectroscopic Characterization and Computational Chemistry

Spectroscopic Analysis Techniques

The spectroscopic investigation of 4-(Trifluoromethoxy)benzoyl fluoride (B91410) employs several key methods to probe its atomic and molecular features. These techniques are fundamental in confirming the compound's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 4-(Trifluoromethoxy)benzoyl fluoride, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.

The ¹H NMR spectrum of this compound is characterized by signals arising from the aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, the protons are expected to appear as a complex multiplet system in the aromatic region, typically between 7.0 and 8.5 ppm. The protons ortho to the electron-withdrawing benzoyl fluoride group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the trifluoromethoxy group.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the benzoyl fluoride group is expected to be significantly deshielded, appearing at a low field (typically >160 ppm). The carbon attached to the trifluoromethoxy group and the carbons of the CF₃ group will show characteristic shifts and couplings to fluorine.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| Data not available | Data not available | C=O |

| Data not available | Data not available | C-OCF₃ |

| Data not available | Data not available | Aromatic Carbons |

| Data not available | Data not available | CF₃ |

¹⁹F NMR is a powerful technique for fluorinated compounds. For this compound, two distinct signals are expected: one for the trifluoromethoxy group (-OCF₃) and another for the acyl fluoride (-COF). The chemical shift of the -OCF₃ group typically appears in the range of -56 to -60 ppm relative to CFCl₃. The acyl fluoride fluorine is expected to be significantly deshielded and appear at a much lower field.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | Singlet | -OCF₃ |

| Data not available | Singlet | -COF |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A very strong band corresponding to the C=O stretching of the acyl fluoride would be prominent, typically in the region of 1800-1850 cm⁻¹. The C-F stretching vibrations of the trifluoromethoxy group will result in strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 4: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Strong | C=O Stretch (Acyl Fluoride) |

| Data not available | Strong | C-F Stretch (Trifluoromethoxy) |

| Data not available | Medium-Weak | Aromatic C=C Stretch |

| Data not available | Medium-Weak | Aromatic C-H Stretch |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a vibrational spectroscopy technique that provides information on the fundamental vibrational modes of a molecule. It is particularly useful for analyzing non-polar bonds and functional groups. Despite a thorough search for experimental data, no specific FT-Raman spectra or detailed vibrational band assignments for this compound were found in published literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for identifying and quantifying volatile and semi-volatile compounds. The analysis provides a retention time for the compound and a mass spectrum detailing its fragmentation pattern upon electron ionization. A search for specific GC-MS analysis of this compound, including its retention time under specified column conditions and a detailed mass fragmentation table, did not yield specific results in available databases and scientific papers. While the analysis of related acyl fluorides has been reported, data for the trifluoromethoxy-substituted title compound is not publicly documented.

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification

HRMS provides highly accurate mass measurements, enabling the determination of elemental formulas for a parent ion and its fragments. This capability is invaluable for identifying unknown compounds and reaction intermediates. A review of the literature did not uncover studies where HRMS was specifically applied to the identification and characterization of reaction intermediates in the synthesis or degradation of this compound.

Computational Chemistry Approaches

Computational chemistry utilizes theoretical principles to calculate and predict molecular properties. These methods can provide deep insights into molecular structure and behavior, complementing experimental data.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for predicting molecular geometries, vibrational frequencies, and other properties with a good balance of accuracy and computational cost.

Geometry Optimization and Vibrational Analysis

This computational approach involves finding the lowest energy arrangement of atoms in a molecule (geometry optimization) and calculating the frequencies and modes of its molecular vibrations (vibrational analysis). These calculated frequencies can be compared with experimental IR and Raman spectra to aid in spectral assignment. Despite the common application of this method, specific published studies detailing the DFT-optimized geometry (bond lengths, bond angles) and the calculated vibrational frequencies for this compound were not found.

Electronic Structure Analysis: HOMO-LUMO, NBO, Fukui Functions

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Several computational tools are employed for this purpose.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized picture of the electron density, helping to identify and quantify the strength of bonds, lone pairs, and delocalization effects. This analysis is particularly useful for understanding the influence of the electron-withdrawing trifluoromethoxy group on the electronic properties of the benzoyl fluoride moiety.

Fukui functions are used within the framework of Density Functional Theory (DFT) to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density when an electron is added or removed, Fukui functions can pinpoint the specific atoms that are most likely to participate in a chemical reaction.

Reaction Pathway and Transition State Calculations

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states.

Reaction pathway calculations , often performed using methods like the Intrinsic Reaction Coordinate (IRC), trace the minimum energy path connecting reactants to products through the transition state. This provides a detailed picture of the geometric and energetic changes that occur throughout the course of a reaction.

Transition state (TS) calculations aim to locate the saddle point on the potential energy surface that represents the energy barrier of a reaction. Identifying the structure and energy of the transition state is crucial for determining the reaction rate. Various algorithms, such as synchronous transit-guided quasi-Newton (QST2) or nudged elastic band (NEB) methods, are used to find these elusive structures. The presence of a single imaginary frequency in the vibrational analysis confirms that the located stationary point is indeed a true transition state.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. It is a direct measure of bond strength. BDEs can be calculated computationally by determining the energies of the parent molecule and the two resulting radical fragments. These calculations are essential for understanding the thermal stability of a molecule and predicting which bonds are most likely to break under specific conditions. For this compound, calculating the BDE of the C-F and C-C bonds would provide insight into its potential decomposition pathways.

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods provide a theoretical framework for understanding and predicting the reactivity and selectivity of chemical reactions.

By analyzing the electronic properties and reaction pathways, computational studies can explain why a molecule reacts at a particular site or why one reaction pathway is favored over another. For instance, the principles of the Hard and Soft Acids and Bases (HSAB) theory can be quantified using DFT-based descriptors to predict regioselectivity in reactions. In the case of this compound, these studies could predict the most likely site for nucleophilic attack on the aromatic ring or the carbonyl carbon.

Implicit and Explicit Solvation Models in Computational Studies

Chemical reactions are often carried out in a solvent, which can significantly influence their outcome. Computational models can account for solvent effects in two primary ways.

Implicit solvation models , also known as continuum models (e.g., COSMO or PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute.

Explicit solvation models involve including a number of individual solvent molecules in the quantum mechanical calculation. This method can provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but it is computationally much more demanding. Hybrid models that combine a few explicit solvent molecules with an implicit continuum are also used to balance accuracy and computational cost. The choice of solvation model is critical for accurately predicting reaction energies and pathways in solution.

Future Directions and Emerging Research Areas in the Chemistry of 4 Trifluoromethoxy Benzoyl Fluoride

The compound 4-(trifluoromethoxy)benzoyl fluoride (B91410) is positioned at the intersection of reactive acyl halide chemistry and the burgeoning field of organofluorine compounds. Its unique combination of a highly reactive acyl fluoride group and a metabolically stable, lipophilic trifluoromethoxy moiety makes it a valuable building block for pharmaceuticals and agrochemicals. sciencedaily.comresearchgate.net Future research is poised to unlock its full potential through the development of greener synthesis methods, novel catalytic applications, and the integration of advanced chemical technologies.

Q & A

Synthesis and Optimization

1.1 Basic: What are the common synthetic routes for preparing 4-(Trifluoromethoxy)benzoyl fluoride in laboratory settings? Answer: The compound is typically synthesized via halogen exchange reactions. Starting from 4-(trifluoromethoxy)benzoic acid derivatives, treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) forms the corresponding benzoyl chloride, which undergoes fluoride substitution using KF or AgF under anhydrous conditions. Strict temperature control (0–5°C) and inert atmospheres minimize hydrolysis .

1.2 Advanced: How can researchers optimize reaction yields when encountering competing side reactions (e.g., hydrolysis or decarboxylation)? Answer: Optimization strategies include:

- Solvent selection: Use aprotic solvents (e.g., THF, DCM) to suppress hydrolysis.

- Catalytic systems: Introduce phase-transfer catalysts (e.g., crown ethers) to enhance fluoride ion availability.

- Kinetic control: Monitor intermediates via in situ ¹⁹F NMR to adjust reaction timelines. Transient spectroscopy (as applied in fluorophosgene studies) can identify reactive intermediates for precise quenching .

Reactivity and Mechanistic Studies

2.1 Basic: What are the characteristic reactions of this compound in organic synthesis? Answer: The compound participates in nucleophilic acyl substitutions:

- Amide formation: Reacts with primary/secondary amines (e.g., benzylamine) to yield trifluoromethoxy-substituted amides.

- Esterification: Alcohols (e.g., methanol) produce esters under mild conditions.

The electron-withdrawing CF₃O group enhances carbonyl electrophilicity, accelerating these transformations .

2.2 Advanced: How can researchers investigate unexpected fluoride release during reactions (e.g., via C–F bond cleavage)? Answer: Methodologies include:

- ¹⁹F NMR tracking: Detect free fluoride ions (δ ~ -120 ppm) in real time.

- Radical inhibition tests: Add TEMPO or BHT to assess radical-mediated pathways.

- Isotopic labeling: Use deuterated solvents (e.g., D₂O) to trace hydrolysis pathways. Comparative studies with non-fluorinated analogs isolate CF₃O-specific effects .

Analytical Characterization

3.1 Basic: What spectroscopic techniques are most effective for characterizing this compound? Answer: Key methods:

- ¹H/¹³C/¹⁹F NMR: Distinctive CF₃O signals (¹⁹F: δ -57 ppm; ¹³C: ~120 ppm).

- IR spectroscopy: C=O stretch at ~1780 cm⁻¹.

- Mass spectrometry (EI-MS): Molecular ion peak at m/z 208.56 .

3.2 Advanced: How to resolve contradictions between theoretical and observed spectral data (e.g., unexpected shifts in ¹³C NMR)? Answer:

- Computational validation: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts.

- High-resolution MS: Confirm exact mass (±0.001 Da).

- X-ray crystallography: Resolve structural ambiguities in crystalline derivatives .

Applications in Medicinal Chemistry

4.1 Basic: What pharmacological advantages does the trifluoromethoxy group confer in drug design? Answer: The CF₃O moiety enhances:

- Metabolic stability: Reduces oxidative metabolism via cytochrome P450 enzymes.

- Lipophilicity: Improves blood-brain barrier penetration (logP increase by ~0.5–1.0).

- Target binding: Modulates π-stacking and electrostatic interactions in enzyme active sites .

4.2 Advanced: How to assess the in vivo stability of drug candidates containing this moiety? Answer: Methodologies include:

- Microsomal assays: Incubate with liver microsomes and quantify parent compound via LC-MS/MS.

- ¹⁹F NMR metabolite profiling: Track fluorine-containing degradation products in plasma.

- Radiolabeled tracers: Use ¹⁸F-labeled analogs for pharmacokinetic studies .

Data Contradictions and Reproducibility

5.1 Advanced: How to address conflicting reports on thermal stability in different solvents (e.g., DMF vs. toluene)? Answer:

- Thermogravimetric analysis (TGA): Measure decomposition temperatures under nitrogen/air.

- Solvent interaction studies: Use DSC to compare thermal profiles in polar vs. non-polar solvents.

- Computational modeling: Apply molecular dynamics simulations to predict solvent effects on decomposition pathways .

Safety and Handling

6.1 Basic: What precautions are critical when handling this compound? Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.